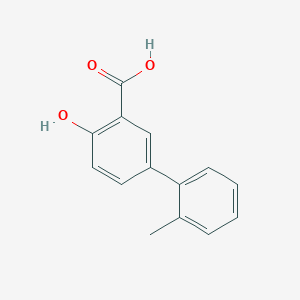

2-hydroxy-5-(2-methylphenyl)benzoic Acid

Description

2-Hydroxy-5-(2-methylphenyl)benzoic acid is a salicylic acid derivative featuring a hydroxyl group at position 2 and a 2-methylphenyl substituent at position 5 of the benzene ring. Salicylic acid derivatives are renowned for their anti-inflammatory, antimicrobial, and chelating properties, with substituent modifications significantly influencing their bioactivity and physicochemical behavior .

Properties

IUPAC Name |

2-hydroxy-5-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLNINPIPFLDLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400629 | |

| Record name | 2-hydroxy-5-(2-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25205-15-6 | |

| Record name | 2-hydroxy-5-(2-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the continuous synthesis of similar compounds, such as 2-(2’-hydroxy-5’-methylphenyl)benzotriazole, has been achieved using hydrogenation catalysts like Cu/γ-Al2O3. This method offers high yields and is environmentally friendly, as it generates water as the only by-product .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-(2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-hydroxy-5-(2-methylphenyl)benzaldehyde, while reduction of the carboxylic acid group can produce 2-hydroxy-5-(2-methylphenyl)benzyl alcohol.

Scientific Research Applications

2-hydroxy-5-(2-methylphenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other materials due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(2-methylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 2-hydroxy-5-(2-methylphenyl)benzoic acid, their substituents, and functional properties:

Substituent Impact Analysis :

Physicochemical Properties

| Property | 2-Hydroxy-5-(2-methylphenyl)benzoic Acid (Predicted) | 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid | 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid |

|---|---|---|---|

| Molecular Weight | ~242 g/mol | 259 g/mol | 237 g/mol |

| Solubility | Low (hydrophobic aryl group) | Moderate (polar azo group) | Low (lipophilic CF3 group) |

| Acidity (pKa) | ~2.8–3.2 (similar to salicylic acid) | ~2.5–3.0 (azo group stabilizes deprotonation) | ~1.8–2.2 (strong electron-withdrawing effect) |

| Thermal Stability | High (crystalline solid) | Moderate (azo bond decomposition at >200°C) | High (stable up to 250°C) |

Biological Activity

2-Hydroxy-5-(2-methylphenyl)benzoic acid, also known as salicylic acid derivative , is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article aims to compile and analyze the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Chemical Formula: CHO

- Molecular Weight: 216.24 g/mol

- IUPAC Name: 2-hydroxy-5-(2-methylphenyl)benzoic acid

- CAS Number: 6424523

The compound features a hydroxyl group (-OH) and a carboxylic acid group (-COOH) that contribute to its biological activity.

Antimicrobial Activity

Research indicates that 2-hydroxy-5-(2-methylphenyl)benzoic acid exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anti-inflammatory Properties

In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Recent research has explored the anticancer effects of this compound, particularly against breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| HeLa | 30 | Cell cycle arrest |

The biological activity of 2-hydroxy-5-(2-methylphenyl)benzoic acid can be attributed to its ability to interact with various molecular targets:

- Enzymatic Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.

- Cell Membrane Interaction: It can alter cell membrane permeability, affecting cellular uptake mechanisms.

- Gene Expression Modulation: The compound influences gene expression related to apoptosis and cell proliferation.

Case Studies

- Antimicrobial Efficacy Study : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. Results indicated a significant reduction in infection rates when used as a topical treatment.

- Cancer Research : A laboratory study investigated the effects on tumor growth in xenograft models. Treatment with the compound resulted in a notable decrease in tumor size compared to control groups.

- Inflammatory Disease Model : In an animal model of arthritis, administration of the compound reduced joint swelling and inflammatory markers significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.